KISS1-305

Description

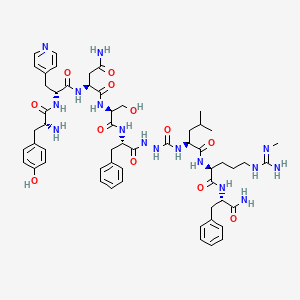

Propriétés

Formule moléculaire |

C56H76N16O12 |

|---|---|

Poids moléculaire |

1165.3 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C56H76N16O12/c1-32(2)25-41(50(79)64-39(15-10-22-63-55(60)61-3)49(78)65-40(47(59)76)27-33-11-6-4-7-12-33)70-56(84)72-71-54(83)43(28-34-13-8-5-9-14-34)67-53(82)45(31-73)69-52(81)44(30-46(58)75)68-51(80)42(29-36-20-23-62-24-21-36)66-48(77)38(57)26-35-16-18-37(74)19-17-35/h4-9,11-14,16-21,23-24,32,38-45,73-74H,10,15,22,25-31,57H2,1-3H3,(H2,58,75)(H2,59,76)(H,64,79)(H,65,78)(H,66,77)(H,67,82)(H,68,80)(H,69,81)(H,71,83)(H3,60,61,63)(H2,70,72,84)/t38-,39+,40+,41+,42-,43+,44+,45+/m1/s1 |

Clé InChI |

YSVWFFNZZGLLAI-XNTOLAJGSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC3=CC=NC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the KISS1-305 Peptide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KISS1-305 is a potent synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). As a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the kisspeptin/KISS1R system has emerged as a significant target for therapeutic intervention in reproductive disorders and hormone-dependent cancers. This compound, a rationally designed analog of the endogenous kisspeptin-10, exhibits enhanced metabolic stability and robust bioactivity, making it a valuable chemical probe for studying KISS1R signaling and a promising lead for drug development. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of this compound, including detailed experimental protocols and data presentation.

Structure and Physicochemical Properties

This compound is a modified nonapeptide with the sequence D-Tyr-D-Pya(4)-Asn-Ser-Phe-AzaGly-Leu-Arg(Me)-Phe-NH2. The incorporation of unnatural amino acids and other modifications are key to its enhanced stability and potency compared to the endogenous kisspeptin-10.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 1165.32 g/mol |

| Molecular Formula | C₅₆H₇₆N₁₆O₁₂ |

| Sequence | YXNSFGLRF |

| Modifications | Tyr-1 = D-Tyr, X-2 = D-Pya(4), Gly-6 = AzaGly, Arg-8 = Arg(Me), Phe-9 = C-terminal amide |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble to 1 mg/ml in water |

| Storage | Store at -20°C |

Biological Activity and Quantitative Data

This compound acts as a potent agonist at the KISS1 receptor, initiating a signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH). Its enhanced stability prolongs its biological action in vivo.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Species | Value | Reference |

| EC₅₀ | Human | 10 nM | [1][2] |

| Kᵢ | Human | 0.11 nM | [1][2] |

| Kᵢ | Rat | 0.14 nM | [1][2] |

| EC₅₀ | Human (CHO cells) | 4.8 nM | [3] |

In vivo studies have demonstrated that chronic administration of this compound in male rats leads to a reduction in plasma testosterone levels and the weight of genital organs, highlighting its potential for treating hormone-dependent diseases like prostate cancer[4].

Signaling Pathway

Upon binding to KISS1R, a Gq/11-coupled receptor, this compound initiates a well-characterized signaling cascade. This pathway is central to its physiological effects on the reproductive axis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is performed using Fmoc solid-phase peptide synthesis (SPPS). This multi-step process involves the sequential addition of protected amino acids to a solid support resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including modified versions: Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Pya(4)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf, Me)-OH)

-

Fmoc-AzaGly-OH synthon

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf, Me)-OH) with a coupling reagent (e.g., HATU) and DIPEA in DMF.

-

Add the activated amino acid to the resin and allow it to react for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

For the incorporation of AzaGly, use an appropriate activated form of Fmoc-AzaGly-OH.

-

-

Final Deprotection: After coupling the final amino acid (Fmoc-D-Tyr(tBu)-OH), remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Washing:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-60% B over 30 minutes).

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Characterization by Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the purified peptide. The expected mass should correspond to the calculated mass of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the KISS1R.

Materials:

-

Cell membranes expressing KISS1R.

-

Radiolabeled kisspeptin (e.g., [¹²⁵I]-kisspeptin-10).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Unlabeled this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled kisspeptin and varying concentrations of unlabeled this compound.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate KISS1R and induce an intracellular calcium flux, providing the EC₅₀ value.

Materials:

-

Cells stably expressing KISS1R (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Protocol:

-

Plate the KISS1R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.

Conclusion

This compound is a well-characterized and potent synthetic agonist of the KISS1R. Its modified structure confers enhanced stability, making it a superior tool for in vivo studies compared to endogenous kisspeptins. The detailed protocols provided in this guide for its synthesis, purification, characterization, and biological evaluation will be valuable for researchers in the fields of reproductive biology, oncology, and drug discovery. The continued investigation of this compound and similar analogs holds significant promise for the development of novel therapeutics targeting the kisspeptin signaling pathway.

References

The Neurobiology of Gonadotropin-Releasing Hormone: A Technical Guide to the Mechanism of Action of KISS1-305

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the KISS1 gene and its protein product, kisspeptin, has revolutionized our understanding of the neuroendocrine regulation of reproduction. Kisspeptin, and its active fragments such as KISS1-305, are now recognized as the most potent upstream activators of Gonadotropin-Releasing Hormone (GnRH) neurons, the master regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Dysregulation of the kisspeptin signaling pathway is implicated in various reproductive disorders, including hypogonadotropic hypogonadism and central precocious puberty, making it a prime target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its profound excitatory effects on GnRH neurons.

Core Mechanism of Action: A Multi-faceted Signaling Cascade

This compound initiates its action by binding to its cognate G protein-coupled receptor, KISS1R (also known as GPR54), which is expressed on the majority of GnRH neurons.[4][7] This interaction triggers a canonical Gαq-mediated signaling pathway, leading to a robust and sustained depolarization and increased firing rate of these critical neurons.[8][9][10] The downstream effects are multifaceted, involving the modulation of multiple ion channels and intracellular signaling cascades.

Postsynaptic Signaling Pathway in GnRH Neurons

The primary mechanism of this compound action is a direct postsynaptic effect on GnRH neurons.[8][11] The binding of this compound to KISS1R activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9][12]

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][12] This transient increase in intracellular Ca2+ contributes to the overall depolarization of the neuron.[10][12]

-

DAG and Ion Channel Modulation: DAG, along with the increase in intracellular Ca2+, activates Protein Kinase C (PKC).[5][10] This and other downstream pathways lead to the modulation of several key ion channels:

-

Opening of Transient Receptor Potential Canonical (TRPC) Channels: A major contributor to the sustained depolarization is the opening of non-selective cation channels, particularly TRPC4 and TRPC5.[8][9]

-

Inhibition of Inwardly Rectifying Potassium (Kir) Channels: this compound signaling leads to the closure of Kir channels, including ATP-sensitive potassium (KATP) and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9] This reduction in potassium efflux further contributes to the depolarization of the neuronal membrane.

-

The culmination of these events is a significant and prolonged depolarization of the GnRH neuron, leading to an increase in action potential firing and subsequent GnRH release into the portal circulation.[1][8]

Presynaptic and Indirect Mechanisms

While the direct postsynaptic actions of this compound are predominant, there is also evidence for indirect, presynaptic effects.[8][11] Kisspeptin can increase the excitatory drive to GnRH neurons by modulating the release of both GABA and glutamate from afferent terminals.[8] The significance of these indirect actions appears to be potentiated by estradiol, suggesting a mechanism for hormonal modulation of GnRH neuron activity.[11]

Termination of the Signal

The prolonged depolarization induced by kisspeptin is not indefinite. Emerging evidence suggests a role for nitric oxide (NO) in terminating the kisspeptin-induced signal.[13] NO is thought to facilitate the resynthesis of PIP2, which in turn leads to the deactivation of TRPC channels, allowing the GnRH neuron to return to its resting state and be ready for subsequent stimulation.[13][14]

Quantitative Data on this compound Action

The following tables summarize key quantitative data from various studies investigating the effects of this compound on GnRH neurons.

| Parameter | Value | Species/Model | Reference(s) |

| Electrophysiological Effects | |||

| Responding GnRH Neurons | 75-90% | Mouse | [8] |

| Membrane Depolarization | 6 ± 1 mV | Mouse | [12] |

| Increase in Firing Rate | 87 ± 4% | Mouse | [12] |

| EC50 (OVX mice) | 3.6 nM | Mouse | [15] |

| EC50 (OVX+E mice) | 4.5 nM | Mouse | [15] |

| Calcium Imaging | |||

| Intracellular Ca2+ Increase | ~10% | Mouse | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of common experimental protocols used to study the effects of this compound on GnRH neurons.

Electrophysiological Recordings

-

Objective: To measure changes in membrane potential and firing rate of GnRH neurons in response to this compound.

-

Preparation: Acute brain slices (200-300 µm thick) containing the preoptic area are prepared from transgenic mice expressing a fluorescent reporter (e.g., EGFP) in GnRH neurons.[16]

-

Recording Configurations:

-

Perforated-Patch Clamp: This technique uses an antibiotic (e.g., gramicidin or amphotericin B) in the pipette solution to form small pores in the cell membrane, allowing for electrical access without dialyzing the intracellular contents. This preserves endogenous signaling cascades.[12][16]

-

Whole-Cell Patch Clamp: This configuration provides lower access resistance and allows for the manipulation of the intracellular environment but can lead to the washout of essential signaling molecules.[11][15]

-

-

Procedure:

-

Identify GnRH neurons using fluorescence microscopy.

-

Establish a giga-ohm seal and obtain the desired recording configuration.

-

Record baseline neuronal activity (membrane potential and firing rate) in artificial cerebrospinal fluid (aCSF).

-

Bath-apply this compound (typically 10-100 nM) for a defined period (e.g., 1-5 minutes).[12][15]

-

Record the neuronal response during and after this compound application.

-

To distinguish direct from indirect effects, fast synaptic transmission can be blocked using a cocktail of antagonists such as picrotoxin (for GABAA receptors) and kynurenic acid or CNQX/AP5 (for glutamate receptors).[11][12]

-

Calcium Imaging

-

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in GnRH neurons following this compound stimulation.

-

Preparation: Similar to electrophysiology, acute brain slices or dissociated GnRH neurons from transgenic reporter mice are used.

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Acquire baseline fluorescence images using a fluorescence microscope equipped with a CCD camera.

-

Perfuse the preparation with this compound.

-

Capture fluorescence images at regular intervals to monitor changes in [Ca2+]i, which are typically reported as a change in the ratio of fluorescence emission at two different excitation wavelengths.[12][17]

-

In Vivo Studies

-

Objective: To assess the physiological effects of centrally administered this compound on the HPG axis.

-

Procedure:

-

Surgically implant a cannula into the cerebral ventricles (intracerebroventricular, ICV) or directly into specific hypothalamic nuclei of the animal model.

-

After a recovery period, administer this compound via the cannula.

-

Collect blood samples at various time points post-injection.

-

Measure serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) using immunoassays to determine the effect on the pituitary-gonadal axis.[4]

-

Visualizing the Molecular Machinery

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway in GnRH neurons.

Caption: Experimental workflow for electrophysiological recording.

Conclusion

This compound is a master regulator of the reproductive axis, exerting its influence through a potent and direct excitatory action on GnRH neurons. The intricate signaling cascade, initiated by the binding of this compound to its receptor, KISS1R, involves the activation of the PLC pathway, mobilization of intracellular calcium, and the coordinated modulation of TRPC and Kir channels. This leads to a robust depolarization and increased firing of GnRH neurons, ultimately driving the release of GnRH. A thorough understanding of this mechanism is paramount for the development of novel therapeutic strategies for a range of reproductive disorders. The data and protocols presented in this guide serve as a comprehensive resource for researchers and clinicians working to unravel the complexities of the kisspeptin-GnRH signaling system.

References

- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 3. Frontiers | The Role of Kiss1 Neurons As Integrators of Endocrine, Metabolic, and Environmental Factors in the Hypothalamic–Pituitary–Gonadal Axis [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. karger.com [karger.com]

- 6. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KiSS-1 and GPR54 as new players in gonadotropin regulation and puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kisspeptin Regulation of Neuronal Activity throughout the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kisspeptin and GnRH Neuronal Excitability: Molecular Mechanisms Driven by 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kisspeptin acts directly and indirectly to increase gonadotropin-releasing hormone neuron activity and its effects are modulated by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Kisspeptin Acts Directly and Indirectly to Increase Gonadotropin-Releasing Hormone Neuron Activity and Its Effects Are Modulated by Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisphenol A Activates Calcium Influx in Immortalized GnRH Neurons [mdpi.com]

The Genesis of a Metastasis Suppressor Analog: A Technical Guide to the Discovery and Rationale for KISS1-305 Development

For Immediate Release

This technical guide provides an in-depth overview of the discovery of the metastasis suppressor gene, KISS1, and the scientific rationale that propelled the development of its potent and stable analog, KISS1-305. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the kisspeptin system in oncology and reproductive medicine.

Discovery of the KISS1 Gene: An Unexpected Metastasis Suppressor

The journey to understanding the therapeutic potential of kisspeptin analogs begins with the discovery of the KISS1 gene. Initially identified in 1996, KISS1 was characterized as a human metastasis suppressor gene. Groundbreaking experiments demonstrated that the introduction of a normal copy of chromosome 6 into a highly metastatic human melanoma cell line, C8161, suppressed its metastatic potential without affecting its tumorigenicity. Subsequent subtractive hybridization studies pinpointed KISS1 as the gene responsible for this anti-metastatic phenotype.

The protein product of the KISS1 gene is a 145-amino acid preproprotein that undergoes proteolytic cleavage to generate a family of smaller, biologically active peptides known as kisspeptins. The most abundant of these is kisspeptin-54 (KP-54), a 54-amino acid peptide. Shorter forms, including kisspeptin-14, -13, and -10, all share a common C-terminal RF-amide motif, which is crucial for their biological activity. These peptides were found to be the endogenous ligands for a G protein-coupled receptor, GPR54, now more commonly referred to as the KISS1 receptor (KISS1R).

The anti-metastatic properties of KISS1 have been observed in a variety of cancers, including melanoma, breast carcinoma, and others. The proposed mechanism for this effect involves the inhibition of cell migration and invasion. However, the native kisspeptin peptides have a significant drawback for therapeutic development: they are rapidly degraded by plasma proteases, resulting in a short biological half-life.

The Rationale for this compound Development: A Quest for Stability and Sustained Action

The therapeutic promise of harnessing the KISS1/KISS1R pathway was hampered by the poor pharmacokinetic profile of endogenous kisspeptins. This led to a concerted effort to develop synthetic analogs with improved stability and sustained biological activity. The primary rationale for the development of this compound was to create a potent KISS1R agonist that could resist degradation by plasma proteases, thereby enabling the study of chronic receptor activation and unlocking its therapeutic potential.

The development of this compound and similar analogs was driven by several key objectives:

-

Enhanced Proteolytic Resistance: To overcome the rapid degradation of natural kisspeptins, strategic modifications were made to the peptide sequence. This included the incorporation of unnatural amino acids and alterations to the peptide backbone to protect cleavage sites.

-

Sustained Receptor Agonism: A stable analog would allow for prolonged activation of the KISS1R. This is particularly relevant in the context of reproductive disorders and hormone-dependent cancers, where continuous modulation of the hypothalamic-pituitary-gonadal (HPG) axis is desired.

-

Improved Pharmacokinetic Profile: A longer half-life would translate to less frequent dosing in a clinical setting, improving patient compliance and therapeutic efficacy.

-

Elucidation of Chronic Effects: A stable agonist is an invaluable research tool to investigate the long-term consequences of KISS1R activation, including receptor desensitization and its impact on downstream signaling pathways.

This compound emerged as a prototype peptide from these efforts, demonstrating both potent agonistic activity and enhanced resistance to plasma protease degradation.[1][2] This made it a suitable candidate for in-depth preclinical investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related investigational analogs.

Table 1: In Vitro Activity of KISS1R Agonists

| Compound | Receptor | Assay Type | Value | Units | Reference |

| This compound | Human KISS1R | Ki | 0.11 | nM | [3][4] |

| Rat KISS1R | Ki | 0.14 | nM | [3][4] | |

| KISS1R | EC50 | 10 | nM | [3][4] | |

| TAK-448 (MVT-602) | KISS1R | IC50 | 460 | pM | [5] |

| KISS1R | EC50 | 632 | pM | [5] | |

| TAK-683 | Human KISS1R | EC50 | 0.96 | nM | [6][7] |

| Rat KISS1R | EC50 | 1.6 | nM | [6][7] | |

| KISS1R | IC50 | 170 | pM | [6][7] |

Table 2: In Vivo Effects of Chronic this compound Administration in Male Rats

| Parameter | Treatment | Duration | Observation | Reference |

| Plasma LH and Testosterone | This compound (4 nmol/h, s.c.) | 1 day | Substantial elevation | [1] |

| 6 days | Abrupt reduction to lower limit of detection | [1] | ||

| Genital Organ Weight | This compound (4 nmol/h, s.c.) | 4 weeks | More profound reduction compared to leuprolide | [8] |

| Hypothalamic GnRH Content | This compound (4 nmol/h, s.c.) | 3 weeks | Reduced to 10-20% of control | [8] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Solid-Phase Peptide Synthesis (Representative Protocol)

The synthesis of kisspeptin analogs like this compound is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including modified amino acids for this compound)

-

Coupling reagents (e.g., HBTU, HATU)

-

Activation base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Reversed-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent and a base, and then coupled to the free amine on the resin.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reversed-phase HPLC.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

KISS1R Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of this compound to the KISS1 receptor.

Materials:

-

Cell membranes expressing KISS1R (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [125I]-Kisspeptin-10)

-

This compound (or other competitor ligands)

-

Binding buffer

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and varying concentrations of the competitor ligand (this compound).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.

In Vitro Functional Assay: Calcium Mobilization (Representative Protocol)

This assay measures the ability of this compound to activate the KISS1R and trigger downstream signaling, in this case, the release of intracellular calcium.

Materials:

-

HEK293 or CHO cells stably expressing KISS1R

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

This compound

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the KISS1R-expressing cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with Fluo-4 AM dye, which will fluoresce upon binding to calcium.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Inject varying concentrations of this compound into the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 (concentration that elicits 50% of the maximal response).

In Vivo Chronic Administration in Rats (Representative Protocol)

This protocol describes the continuous subcutaneous administration of this compound to rats to evaluate its long-term effects on the HPG axis.

Materials:

-

Adult male rats

-

This compound

-

Osmotic minipumps

-

Surgical instruments for implantation

-

Anesthesia

-

Blood collection supplies

-

Hormone assay kits (e.g., for LH and testosterone)

Procedure:

-

Pump Preparation: Fill the osmotic minipumps with the desired concentration of this compound solution.

-

Surgical Implantation: Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.

-

Dosing Period: Allow the pumps to deliver this compound at a constant rate for the desired duration (e.g., 4 weeks).

-

Blood Sampling: Collect blood samples at various time points throughout the study.

-

Hormone Analysis: Measure plasma concentrations of LH and testosterone using appropriate assay kits.

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., genital organs, hypothalamus) for further analysis.

-

Data Analysis: Analyze the changes in hormone levels and organ weights over time compared to a control group.

Visualizations of Key Pathways and Processes

KISS1/KISS1R Signaling Pathway

Caption: Simplified KISS1/KISS1R signaling pathway.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for in vitro calcium mobilization assay.

Rationale for this compound Development

Caption: Logical flow of the rationale for this compound development.

Conclusion

The development of this compound represents a significant advancement in the field of kisspeptin research. By addressing the inherent instability of the native peptides, this compound and subsequent analogs have provided powerful tools to explore the therapeutic potential of the KISS1/KISS1R signaling pathway. The initial discovery of KISS1 as a metastasis suppressor, coupled with its profound role in regulating the reproductive axis, has opened up dual avenues for drug development. The data and methodologies presented in this guide underscore the rigorous scientific approach taken to translate a fundamental biological discovery into a potential therapeutic candidate. Further research and clinical investigation of stable kisspeptin agonists are warranted to fully realize their promise in treating a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

The KISS1-305 Signaling Cascade in Pituitary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptins, products of the KISS1 gene, and their cognate G protein-coupled receptor, KISS1R (also known as GPR54), are central regulators of the hypothalamic-pituitary-gonadal (HPG) axis, and thus are critical for puberty and the maintenance of reproductive function.[1][2][3] The primary mechanism of action involves the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[4][5] However, compelling evidence also demonstrates that kisspeptins can act directly on the pituitary gland.[2][6][7]

KISS1-305 is a rationally designed, protease-resistant nonapeptide analog of kisspeptin-10.[8][9] Its enhanced stability and potent agonistic activity at the KISS1R make it a valuable chemical probe for studying the long-term effects of receptor activation and a potential therapeutic agent for hormone-related diseases.[8][9][10] This guide provides an in-depth examination of the this compound signaling cascade specifically within pituitary cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular pathways.

The KISS1 Receptor (KISS1R) in the Pituitary

Both KISS1 and KISS1R mRNA are expressed in the pituitaries of peripubertal rats, suggesting a potential for autocrine or paracrine regulation.[7] Studies have confirmed that KISS1R is expressed in pituitary gonadotrophs, the cells responsible for producing and secreting Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6] Intriguingly, kisspeptin has also been shown to activate somatotrophs (growth hormone-producing cells), indicating a broader role within the pituitary than initially anticipated.[7] In human pituitary adenomas, KISS1R expression is most prevalent in clinically non-functioning pituitary tumors.[11]

Core Signaling Cascade of this compound in Pituitary Cells

The signaling cascade initiated by this compound in pituitary cells is consistent with KISS1R's canonical coupling to the Gαq/11 subfamily of heterotrimeric G proteins.[12][13] Binding of this compound to KISS1R induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[12] This rapid increase in intracellular Ca2+ concentration is a hallmark of KISS1R activation.[7] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a host of downstream targets, propagating the signal to elicit cellular responses.[13]

Caption: The this compound signaling cascade in pituitary gonadotrophs.

Downstream Signaling: The MAPK/ERK Pathway

A key downstream pathway activated by KISS1R signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] Activation of PKC can lead to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.[13] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately contributing to the synthesis and secretion of gonadotropins.[14][15] The phosphorylation of ERK1/2 is a frequently used and robust readout for KISS1R activity in various cell types.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and the physiological responses to kisspeptin stimulation in pituitary cells and related models.

Table 1: In Vitro Receptor Binding and Potency of this compound

| Parameter | Species/Cell Line | Value | Reference |

|---|---|---|---|

| EC₅₀ | Rat KISS1R (CHO cells) | 10 nM | [8][17] |

| EC₅₀ | Human KISS1R (CHO cells) | 2.6 nM - 10 nM | [8][17] |

| Kᵢ | Rat KISS1R | 0.14 nM | [17] |

| Kᵢ | Human KISS1R | 0.11 nM |[17] |

EC₅₀ (Half-maximal effective concentration) values are typically from calcium mobilization assays. Kᵢ (Inhibition constant) values are from competitive binding assays.

Table 2: Direct Effects of Kisspeptin on Pituitary Cell Responses

| Parameter Measured | Cell Type/Model | Agonist (Concentration) | Result | Reference |

|---|---|---|---|---|

| Intracellular Ca²⁺ Rise | Male Rat Gonadotrophs | Kisspeptin-10 | 62.8 ± 16.0% increase | [7] |

| Intracellular Ca²⁺ Rise | Male Rat Somatotrophs | Kisspeptin-10 | 60.3 ± 5.5% increase | [7] |

| LH Secretion | Male Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 218.7 ± 23.6% of control | [7] |

| LH Secretion | Female Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 180.4 ± 7.2% of control | [7] |

| GH Secretion | Male Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 181.9 ± 14.9% of control | [7] |

| GH Secretion | Female Rat Pituitary Cells | Kisspeptin-10 (10⁻⁸ M) | 260.2 ± 15.9% of control |[7] |

Table 3: In Vivo Effects of Chronic this compound Administration in Male Rats

| Parameter | Dosing Regimen | Time Point | Observation | Reference |

|---|---|---|---|---|

| Plasma LH | 4 nmol/h; s.c. | Day 1 | Markedly increased | [8][10] |

| Plasma LH | 4 nmol/h; s.c. | Day 6 | Reduced to lower limit of detection | [8] |

| Plasma Testosterone | 4 nmol/h; s.c. | Day 1 | Substantially elevated | [10] |

| Plasma Testosterone | 1-4 nmol/h; s.c. | Day 3 | Reduced to castrate levels | [10] |

| Hypothalamic GnRH Content | 1-4 nmol/h; s.c. | 3 Weeks | Reduced to 10-20% of control |[9][10] |

Chronic administration leads to an initial stimulation followed by profound suppression of the HPG axis, likely due to receptor desensitization and depletion of hypothalamic GnRH stores.[9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key assays used to study the this compound signaling cascade.

Caption: General workflow for a calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following receptor activation and is a primary method for determining agonist potency (EC₅₀).[18][19]

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat KISS1R, or primary pituitary cells, in appropriate media. Plate cells in black, clear-bottom 96- or 384-well plates and grow to ~90% confluency.

-

Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Cal-520) diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

-

Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a FlexStation. Establish a stable baseline fluorescence reading for several seconds.

-

Agonist Addition: The instrument automatically adds an equal volume of the 2x this compound solution to the wells.

-

Data Acquisition: Continue to measure fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium peak.[8]

-

Analysis: Determine the maximum fluorescence response for each concentration. Plot the response versus the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of IP3's stable metabolite, IP1, providing a more integrated measure of Gq activation over time compared to the transient calcium signal.[20][21]

-

Cell Culture: Plate KISS1R-expressing cells in a suitable multi-well format (e.g., 96-well white plates) and grow to confluency.[21]

-

Stimulation: Aspirate the culture medium and replace it with stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits IP1 degradation, allowing it to accumulate.[21]

-

Agonist Treatment: Add various concentrations of this compound to the wells and incubate for an optimized period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Add the lysis reagent provided with a commercial assay kit (e.g., IP-One HTRF® from Cisbio).

-

Detection: Add the HTRF® detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate. Incubate for the recommended time (e.g., 1 hour at room temperature).

-

Data Acquisition: Read the plate on a compatible HTRF® reader, measuring emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF® ratio and plot against agonist concentration to determine EC₅₀. For antagonist studies, cells are co-incubated with a fixed concentration of agonist and varying concentrations of the antagonist.[20]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay directly measures the activation of a key downstream signaling pathway.[16]

-

Cell Culture and Starvation: Grow KISS1R-expressing cells to near confluency. To reduce basal phosphorylation levels, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.[16]

-

Agonist Stimulation: Treat the starved cells with varying concentrations of this compound for a short, optimized time period (e.g., 3-10 minutes) at 37°C.[16]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin.[16] Quantify band intensities using densitometry software. Express p-ERK levels as a fold-change over the vehicle-treated control.

Gonadotropin Secretion Assay

This assay measures the ultimate physiological output from pituitary gonadotrophs.[7]

-

Pituitary Cell Culture: Prepare primary pituitary cell cultures from rats. Disperse the cells enzymatically and plate them in multi-well plates. Allow cells to recover for 48-72 hours before experimentation.

-

Pre-incubation: Wash the cells with culture medium (e.g., DMEM) to remove previously secreted hormones.

-

Stimulation: Add fresh medium containing various concentrations of this compound (or GnRH as a positive control). Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Sample Collection: Collect the supernatant (culture medium) from each well.

-

Hormone Quantification: Measure the concentration of LH (and/or FSH) in the collected supernatant using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: Express the amount of secreted hormone as a percentage of the basal secretion (vehicle-treated control). Normalize data to the total protein content or cell number per well if necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Kisspeptin on Hypothalamic-Pituitary-Gonadal Pathology and Its Effect on Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Kiss1 Neurons As Integrators of Endocrine, Metabolic, and Environmental Factors in the Hypothalamic–Pituitary–Gonadal Axis [frontiersin.org]

- 4. Kisspeptin Acts Directly and Indirectly to Increase Gonadotropin-Releasing Hormone Neuron Activity and Its Effects Are Modulated by Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 6. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct pituitary effects of kisspeptin: activation of gonadotrophs and somatotrophs and stimulation of luteinising hormone and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KISS1 receptor is preferentially expressed in clinically non-functioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kisspeptin and GnRH Neuronal Excitability: Molecular Mechanisms Driven by 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]

- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Potent Kisspeptin Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Efficacy of KISS1-305 in Testosterone Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin, a product of the KISS1 gene, and its receptor, GPR54 (also known as KISS1R), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] The pulsatile release of kisspeptin from hypothalamic neurons stimulates the secretion of gonadotropin-releasing hormone (GnRH), which in turn governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][4] These gonadotropins are essential for gonadal steroidogenesis, including the production of testosterone in males.[5] While acute administration of kisspeptin analogs leads to a surge in LH and testosterone, chronic administration has been shown to induce a profound and sustained suppression of the HPG axis, leading to a reduction in testosterone to castrate levels.[1][6] This paradoxical effect has positioned kisspeptin receptor agonists as potential therapeutic agents for hormone-dependent diseases such as prostate cancer.[6][7]

KISS1-305 is a metabolically stable analog of kisspeptin-10, designed to resist degradation by plasma proteases, thus making it more suitable for therapeutic applications.[8][9] This technical guide provides an in-depth overview of the in vivo function of this compound with a specific focus on its testosterone-suppressing effects, drawing from key preclinical studies. The guide details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data on the In Vivo Effects of this compound

The following tables summarize the key quantitative findings from a pivotal study by Matsui et al. (2012) investigating the chronic administration of this compound in adult male rats.[1][6]

Table 1: Effect of Chronic Subcutaneous Infusion of this compound on Plasma Testosterone Levels in Male Rats

| Treatment Group | Day 1 (ng/mL) | Day 3 (ng/mL) | Day 7 (ng/mL) | Day 14 (ng/mL) | Day 21 (ng/mL) | Day 28 (ng/mL) |

| Vehicle | 3.8 ± 1.1 | 4.2 ± 0.9 | 3.5 ± 0.8 | 3.9 ± 1.0 | 4.1 ± 0.7 | 3.7 ± 0.9 |

| This compound (1 nmol/h) | 10.2 ± 2.5 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| This compound (2 nmol/h) | 11.5 ± 3.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| This compound (4 nmol/h) | 12.1 ± 2.8 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| Leuprolide (1 nmol/h) | 13.5 ± 3.4 | 1.2 ± 0.4 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the vehicle-treated group. Data extracted from Matsui et al., 2012.[1][6]*

Table 2: Effect of Chronic Subcutaneous Infusion of this compound on Plasma Luteinizing Hormone (LH) Levels in Male Rats

| Treatment Group | Day 1 (ng/mL) | Day 3 (ng/mL) | Day 7 (ng/mL) | Day 14 (ng/mL) | Day 21 (ng/mL) | Day 28 (ng/mL) |

| Vehicle | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |

| This compound (1 nmol/h) | 3.5 ± 1.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| This compound (2 nmol/h) | 4.1 ± 1.5 | 0.1 ± 0.0 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| This compound (4 nmol/h) | 4.5 ± 1.7 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |

| Leuprolide (1 nmol/h) | 5.2 ± 1.9 | 0.5 ± 0.2 | 0.1 ± 0.0 | < 0.1 | < 0.1 | < 0.1 |

Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the vehicle-treated group. Data extracted from Matsui et al., 2012.[1][6]*

Table 3: Effect of 4-Week Chronic Subcutaneous Infusion of this compound on Genital Organ Weights in Male Rats

| Treatment Group | Prostate Weight (g) | Seminal Vesicle Weight (g) | Testis Weight (g) |

| Vehicle | 1.2 ± 0.2 | 1.5 ± 0.3 | 3.5 ± 0.4 |

| This compound (1 nmol/h) | 0.2 ± 0.1 | 0.3 ± 0.1 | 1.8 ± 0.3 |

| This compound (2 nmol/h) | 0.1 ± 0.0 | 0.2 ± 0.1 | 1.5 ± 0.2 |

| This compound (4 nmol/h) | 0.1 ± 0.0 | 0.2 ± 0.1 | 1.4 ± 0.2 |

| Leuprolide (1 nmol/h) | 0.3 ± 0.1 | 0.4 ± 0.1 | 2.1 ± 0.3 |

| Orchiectomy | 0.1 ± 0.0 | 0.2 ± 0.0 | N/A |

Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the vehicle-treated group. Data extracted from Matsui et al., 2012.[1][6]*

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the work of Matsui et al. (2012).[1][6]

Objective: To evaluate the effect of chronic subcutaneous administration of this compound on the hypothalamic-pituitary-gonadal axis in adult male rats.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Age: 9 weeks at the start of the experiment

-

Housing: Maintained under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

Materials and Reagents:

-

This compound (synthesized and purified)

-

Leuprolide acetate (GnRH agonist, for comparison)

-

Vehicle (e.g., sterile saline or appropriate buffer)

-

Alzet osmotic pumps (e.g., Model 2004, providing a constant infusion rate for 4 weeks)

-

Anesthetics (e.g., isoflurane or a ketamine/xylazine mixture)

-

Surgical instruments for pump implantation

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Hormone assay kits (e.g., radioimmunoassay [RIA] or enzyme-linked immunosorbent assay [ELISA] for testosterone and LH)

Experimental Procedure:

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

-

Osmotic Pump Preparation: Alzet osmotic pumps are filled with either vehicle, this compound solution at the desired concentrations (e.g., to deliver 1, 2, or 4 nmol/h), or leuprolide solution (e.g., to deliver 1 nmol/h) according to the manufacturer's instructions. The pumps are primed by incubating them in sterile saline at 37°C for at least 4 hours before implantation.

-

Surgical Implantation of Osmotic Pumps:

-

Rats are anesthetized using a suitable anesthetic agent.

-

A small subcutaneous incision is made in the dorsal region (back of the neck).

-

A subcutaneous pocket is created by blunt dissection.

-

The primed osmotic pump is inserted into the subcutaneous pocket.

-

The incision is closed with sutures or surgical staples.

-

Post-operative care, including analgesics, is provided as per institutional guidelines.

-

-

Treatment Period: The animals are housed individually and monitored daily for any signs of distress. The infusion continues for the duration of the study (e.g., 4 weeks).

-

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., days 1, 3, 7, 14, 21, and 28).

-

Blood is typically drawn from the tail vein or via a catheterized vessel (e.g., jugular vein) for repeated sampling.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until hormone analysis.

-

-

Hormone Analysis: Plasma concentrations of testosterone and LH are measured using commercially available and validated RIA or ELISA kits.

-

Endpoint Analysis (at the end of the treatment period):

-

Animals are euthanized by an approved method.

-

Genital organs (prostate, seminal vesicles, and testes) are carefully dissected and weighed.

-

Hypothalamic and pituitary tissues may be collected for further analysis (e.g., GnRH content, gene expression).

-

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the intracellular signaling cascade initiated by the binding of a kisspeptin analog, such as this compound, to its receptor, GPR54, on a GnRH neuron.

Caption: KISS1/GPR54 signaling cascade in a GnRH neuron.

Experimental Workflow for In Vivo Study of this compound

The diagram below outlines the key steps in a typical preclinical in vivo study to assess the long-term effects of this compound on testosterone suppression.

Caption: Workflow for chronic this compound in vivo study.

Discussion and Conclusion

The in vivo administration of the kisspeptin analog this compound demonstrates a biphasic effect on the HPG axis.[1][6] An initial, acute stimulation leads to a surge in LH and testosterone.[6][9] However, continuous, chronic exposure results in a profound and sustained suppression of gonadotropin and testosterone secretion, ultimately leading to a state of chemical castration.[1][6] This suppressive effect is more rapid and pronounced than that observed with the GnRH agonist leuprolide.[6] The underlying mechanism is believed to involve desensitization of the GPR54 receptor and a reduction in hypothalamic GnRH content, which disrupts the endogenous pulsatile GnRH secretion necessary for maintaining normal pituitary-gonadal function.[6][10]

The data presented in this guide highlight the potent testosterone-suppressing capabilities of this compound in a preclinical model. The detailed experimental protocol and workflows provide a framework for researchers aiming to investigate the in vivo effects of kisspeptin analogs. The robust and rapid reduction of testosterone to castrate levels suggests the therapeutic potential of compounds like this compound for hormone-dependent conditions, warranting further investigation in clinical settings.[6][7]

References

- 1. Chronic administration of the metastin/kisspeptin analog this compound or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Schematic diagram showing the neuroanatomy of the kisspeptin-GnRH pathway and the relationship between KNDy neurones and GnRH neurones in humans and rodents [pfocr.wikipathways.org]

- 4. Activation of Gonadotropin-Releasing Hormone Neurons by Kisspeptin as a Neuroendocrine Switch for the Onset of Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Kiss1 expression by sex steroids in the amygdala of the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of KISS1-305 for the Human KISS1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of KISS1-305, a potent synthetic agonist, to its cognate human receptor, KISS1R (also known as GPR54). This document details the quantitative binding affinity, the experimental procedures used for its determination, and the downstream signaling cascades initiated upon agonist binding.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human KISS1 receptor (KISS1R) has been determined through rigorous in vitro assays. The data presented below summarizes the high-affinity interaction observed, which is crucial for understanding its biological potency and for the development of related therapeutic agents.

| Compound | Receptor | Assay Type | Radioligand | Parameter | Value (nM) | Reference |

| This compound | Human KISS1R | Radioligand Binding | [¹²⁵I]-Kisspeptin-10 | Kᵢ | 0.11 | [1] |

| This compound | Rat KISS1R | Radioligand Binding | [¹²⁵I]-Kisspeptin-10 | Kᵢ | 0.14 | [1] |

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for human KISS1R is typically achieved through a competitive radioligand binding assay. This method is considered the gold standard for quantifying ligand-receptor interactions[2][3].

Preparation of Cell Membranes Expressing Human KISS1R

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human KISS1R are cultured in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic such as G418 (400 µg/ml) to maintain receptor expression. Cells are grown to confluence in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvest: Adherent cells are washed with phosphate-buffered saline (PBS) and detached using an enzyme-free cell dissociation solution or gentle scraping.

-

Homogenization: The harvested cells are centrifuged, and the cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). The cell suspension is then homogenized using a Dounce homogenizer or a similar mechanical disruption method.

-

Membrane Isolation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Final Preparation: The membrane pellet is washed and resuspended in a suitable assay buffer. The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. The prepared membranes are then stored at -80°C until use.

Competitive Binding Assay Protocol

This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the KISS1R.

-

Assay Buffer: A typical binding buffer consists of 20 mM HEPES, 2 mM MgCl₂, 6.5 mM CaCl₂, and 0.1-1% Bovine Serum Albumin (BSA), pH 7.4[4].

-

Reaction Mixture: The assay is performed in microcentrifuge tubes or a 96-well plate format. Each reaction tube contains:

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]-Kisspeptin-10). The concentration used is typically at or below its Kₔ value to ensure assay sensitivity.

-

A range of concentrations of the unlabeled competitor, this compound.

-

A fixed amount of the cell membrane preparation (typically 10-50 µg of protein).

-

Assay buffer to bring the final volume to a defined amount (e.g., 200-500 µL).

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium[5].

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis:

-

Total Binding: Measured in the absence of any competing ligand.

-

Non-specific Binding (NSB): Measured in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Kisspeptin-10) to saturate all specific binding sites.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualization

Upon binding of an agonist like this compound, the human KISS1R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

KISS1R Signaling Pathway

The primary signaling pathway activated by KISS1R is through the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.

Caption: KISS1R signaling cascade upon agonist binding.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of a compound like this compound using a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. KISS1 305 | Kisspeptin Receptor | Tocris Bioscience [tocris.com]

- 2. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of KISS1-305: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of KISS1-305, a potent agonist of the kisspeptin-1 receptor (KISS1R). This document summarizes key quantitative data, details common experimental methodologies for agonist characterization, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and the KISS1R System

The kisspeptin/KISS1R system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] Kisspeptin, the endogenous ligand for KISS1R, is a neuropeptide encoded by the KISS1 gene. Activation of KISS1R, a G protein-coupled receptor (GPCR), triggers a signaling cascade that ultimately leads to the secretion of gonadotropin-releasing hormone (GnRH).[2][3][4]

This compound is a synthetic analog of metastin/kisspeptin, designed as a potent and stable KISS1R agonist.[5][6] Its resistance to degradation by plasma proteases makes it a valuable tool for in vivo studies.[5][6] This guide will explore the binding, potency, and functional effects of this compound, providing researchers with a comprehensive understanding of its pharmacological characteristics.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 0.11 nM | [7][8] |

| Rat | 0.14 nM | [7][8] | |

| Potency (EC50) | Not Specified | 10 nM | [7][8] |

Table 2: In Vivo Effects of Chronic this compound Administration in Male Rats

| Parameter | Effect | Reference |

| Plasma Testosterone | Reduced | [7][8] |

| Genital Organ Weights | Reduced | [7][8] |

| Plasma LH and Testosterone (Initial) | Markedly Increased | [5] |

| Plasma LH and Testosterone (After Day 6) | Dramatically Decreased | [5] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1165.32 g/mol | [7][8] |

| Formula | C56H76N16O12 | [7][8] |

| Sequence | YXNSFGLRF (Modifications: Tyr-1 = D-Tyr, X-2 = D-Pya(4), Gly-6 = AzaGly, Arg-8 = Arg(Me), Phe-9 = C-terminal amide) | [7][8] |

Experimental Protocols

The characterization of KISS1R agonists like this compound involves a suite of in vitro assays to determine binding affinity, potency, and downstream signaling events. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the KISS1 receptor.

-

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [125I]-Kisspeptin-10) from the KISS1R.

-

Materials:

-

Cell membranes prepared from cells expressing KISS1R.

-

Radiolabeled kisspeptin (e.g., [125I]-Kisspeptin-10).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes expressing KISS1R with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Objective: To determine the potency (EC50) of this compound in activating KISS1R-mediated calcium release.

-

Principle: KISS1R activation leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

-

Materials:

-

Cells expressing KISS1R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader capable of kinetic reads.

-

-

Procedure:

-

Plate cells expressing KISS1R in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add varying concentrations of this compound to the wells.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

The peak fluorescence intensity is proportional to the amount of intracellular calcium release.

-

Plot the dose-response curve to determine the EC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of KISS1R signaling.

-

Objective: To confirm that this compound activates the MAPK/ERK signaling pathway downstream of KISS1R.

-

Principle: Activation of KISS1R can lead to the phosphorylation and activation of ERK1/2. This is detected by Western blotting using antibodies specific for the phosphorylated form of ERK.

-

Materials:

-

Cells expressing KISS1R.

-

This compound.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Treat cells expressing KISS1R with various concentrations of this compound for a specific time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

-

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

-

Objective: To quantify the activation of the Gq pathway by measuring the accumulation of IP1.

-

Principle: Following Gq activation and IP3 production, IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).

-

Materials:

-

Cells expressing KISS1R.

-

This compound.

-

Stimulation buffer containing LiCl.

-

IP1 detection kit (e.g., HTRF-based kit).

-

A plate reader capable of HTRF detection.

-

-

Procedure:

-

Plate cells expressing KISS1R in a multi-well plate.

-

Stimulate the cells with varying concentrations of this compound in the presence of LiCl.

-

Lyse the cells.

-

Add the HTRF reagents (an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody) to the lysate.

-

Incubate to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.

-

Measure the HTRF signal. A decrease in the signal indicates an increase in cellular IP1 accumulation.

-

Plot the dose-response curve to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by KISS1R and the general workflows of the experimental protocols described above.

Caption: KISS1R Signaling Pathways.

Caption: Experimental Assay Workflows.

Conclusion